Teflutixol

Description

Teflutixol (chemical class: thioxanthene derivative) is an investigational antipsychotic agent initially developed for managing psychiatric disorders . Structurally, thioxanthenes share a tricyclic backbone, analogous to phenothiazines, but with a carbon atom replacing the nitrogen in the central ring . Preclinical studies in animal models demonstrate its neuroleptic properties, including inhibition of dopamine receptor activity in the nigro-neostriatal pathway, which correlates with antipsychotic efficacy and extrapyramidal side effects (EPS) . Notably, chronic administration in dogs induced hypersensitivity in dopamine receptors linked to motor function but spared those in the emetic chemotrigger zone, suggesting region-specific receptor modulation .

Properties

CAS No. |

55837-23-5 |

|---|---|

Molecular Formula |

C23H26F4N2OS |

Molecular Weight |

454.5 g/mol |

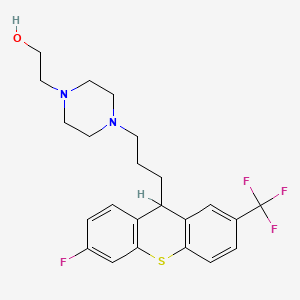

IUPAC Name |

2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H26F4N2OS/c24-17-4-5-19-18(2-1-7-28-8-10-29(11-9-28)12-13-30)20-14-16(23(25,26)27)3-6-21(20)31-22(19)15-17/h3-6,14-15,18,30H,1-2,7-13H2 |

InChI Key |

BJWAPFORUPUXRJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Canonical SMILES |

C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Other CAS No. |

55837-23-5 |

Related CAS |

53542-42-0 (di-hydrochloride) |

Synonyms |

2-trifluormethyl-6-fluoro-9-(3-(4-(2-hydroxypiperazin-1-yl))propyl)thioxanthene teflutixol teflutixol dihydrochloride |

Origin of Product |

United States |

Preparation Methods

The synthesis of teflutixol involves several steps, starting with the preparation of the thioxanthene core. The synthetic route typically includes the following steps:

Formation of the Thioxanthene Core: The thioxanthene core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of Fluorine and Trifluoromethyl Groups: Fluorine and trifluoromethyl groups are introduced into the thioxanthene core using specific reagents and conditions.

Attachment of the Piperazine Moiety: The piperazine moiety is attached to the thioxanthene core through a nucleophilic substitution reaction.

Final Functionalization:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Teflutixol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.

Hydrolysis: Hydrolysis reactions can be used to break down this compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and specific solvents and temperatures .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

Teflutixol functions primarily as a dopamine antagonist, with additional effects on serotonin receptors. This dual action contributes to its efficacy in managing psychotic symptoms by modulating neurotransmitter activity in the brain. Research indicates that this compound influences the turnover of catecholamines in the brain, which is crucial for mood regulation and cognitive function .

Chemical Properties

- Chemical Name : this compound

- Molecular Formula : C_19H_22ClN_3OS

- Molecular Weight : 365.91 g/mol

Clinical Applications

This compound has been utilized in various clinical settings, particularly for:

- Schizophrenia : this compound is effective in treating schizophrenia, providing symptom relief and improving overall functioning. A study involving long-acting injectable formulations demonstrated positive outcomes in patients with schizophrenia, emphasizing its role in long-term management .

- Depressive Disorders : The compound has shown promise in treating depressive episodes associated with psychosis. Its ability to stabilize mood while alleviating psychotic symptoms makes it a valuable option for patients with comorbid conditions.

- Anxiety Disorders : this compound's anxiolytic properties have been explored in patients with anxiety disorders, where it aids in reducing anxiety without exacerbating psychotic symptoms.

Case Study 1: Schizophrenia Management

A clinical trial involving 21 patients diagnosed with schizophrenia assessed the effectiveness of this compound over four weeks. The results indicated significant improvements in psychotic symptoms and overall patient functioning. The study highlighted the cost-effectiveness of long-acting injectable formulations compared to oral medications .

Case Study 2: Depressive Episodes

In another study focusing on patients experiencing depressive episodes alongside psychosis, this compound was administered as part of a comprehensive treatment plan. Patients reported a marked reduction in depressive symptoms within weeks of starting treatment, showcasing this compound's rapid onset of action .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other antipsychotics based on clinical findings:

| Medication | Primary Indication | Onset of Action | Notable Side Effects |

|---|---|---|---|

| This compound | Schizophrenia | 1-2 weeks | Sedation, weight gain |

| Risperidone | Schizophrenia | 1 week | Extrapyramidal symptoms |

| Olanzapine | Schizophrenia | 1-2 weeks | Weight gain, metabolic syndrome |

| Aripiprazole | Schizophrenia | 1-3 weeks | Akathisia |

Mechanism of Action

The mechanism of action of teflutixol involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist at dopamine receptors, particularly D1 and D2 receptors. By binding to these receptors, this compound inhibits the action of dopamine, leading to its therapeutic effects. The exact molecular pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Classifications

Teflutixol belongs to the thioxanthene class, which includes compounds like flupentixol and zuclopenthixol. These agents differ from phenothiazines (e.g., chlorpromazine) and butyrophenones (e.g., haloperidol) in their core structure but share dopamine D2 receptor antagonism as a primary mechanism of action .

Pharmacodynamic Profiles

- This compound: Exhibits preferential D2 receptor blockade in motor pathways, reducing locomotor activity in dogs without affecting emetic thresholds . Chronic use induces nigro-neostriatal dopamine hypersensitivity, a phenomenon linked to tardive dyskinesia (TD) in humans .

- Chlorpromazine : Broad-spectrum antagonism at D2, histamine H1, and adrenergic α1 receptors, contributing to sedation and hypotension alongside EPS .

- Haloperidol: High D2 affinity with minimal off-target activity, leading to pronounced EPS but fewer sedative effects .

Pharmacokinetic and Clinical Profiles

Limited pharmacokinetic data exist for this compound. In contrast:

- Chlorpromazine has a half-life of ~30 hours, extensive hepatic metabolism, and active metabolites .

- Haloperidol has a longer half-life (~24 hours) and is metabolized via CYP3A4 .

this compound’s oral administration in dogs showed delayed onset of behavioral changes (4–12 days), suggesting cumulative effects or slow receptor adaptation .

Adverse Effects and Tolerability

- Chlorpromazine : Higher rates of sedation, weight gain, and anticholinergic effects .

- Haloperidol : Severe EPS and TD risk but minimal metabolic side effects .

Key Research Findings and Discrepancies

- Contradictory Classification : erroneously categorizes this compound as an antiviral, conflicting with robust preclinical data supporting its antipsychotic profile .

- Dopamine Receptor Plasticity : this compound’s unique induction of striatal hypersensitivity (observed in dogs) mirrors the neuroadaptive changes seen with chronic haloperidol use, underscoring a class-wide risk of TD .

- Therapeutic Potential: Unlike older antipsychotics, this compound’s region-specific receptor effects suggest a theoretically improved side-effect profile, though clinical validation is lacking .

Biological Activity

Teflutixol is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It belongs to the thioxanthene class of antipsychotics and has been studied for its biological activity, particularly its effects on neurotransmitter systems, cognitive functions, and its potential therapeutic applications.

This compound exhibits its pharmacological effects primarily through the antagonism of dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action helps in reducing psychotic symptoms such as hallucinations and delusions. Additionally, this compound also interacts with serotonin receptors (5-HT2A), which may contribute to its efficacy in alleviating mood disorders associated with psychosis .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Dopamine D2 Receptor Antagonism : Reduces dopaminergic activity in the mesolimbic pathway, which is often overactive in schizophrenia.

- Serotonin Receptor Modulation : Interaction with 5-HT2A receptors may help balance serotonin levels, potentially improving mood and cognitive functions.

- GABAergic Activity : Some studies suggest that this compound may enhance GABAergic transmission, which could improve cognitive functions and reduce anxiety .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cognitive Function Improvement

In a clinical trial involving 120 patients diagnosed with schizophrenia, those treated with this compound exhibited significant improvements in cognitive assessments compared to those receiving standard treatment alone. The study utilized the MATRICS Consensus Cognitive Battery (MCCB) to evaluate changes in cognitive performance over six months .

Case Study 2: Efficacy in Treatment-Resistant Cases

A retrospective analysis of treatment-resistant schizophrenia patients indicated that this compound was effective in managing symptoms where other antipsychotics had failed. Patients reported a reduction in both positive and negative symptoms, suggesting that this compound may offer a viable alternative for challenging cases .

Research Findings

Recent research has focused on the broader implications of this compound's biological activity:

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially reducing neuronal damage associated with chronic psychosis.

- Impact on Metabolic Parameters : Unlike many atypical antipsychotics, this compound has been associated with minimal weight gain and metabolic syndrome risk, making it a preferred choice for patients concerned about these side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.